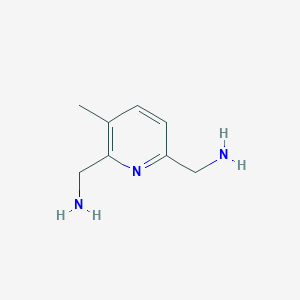

(3-Methylpyridine-2,6-diyl)dimethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

[6-(aminomethyl)-5-methylpyridin-2-yl]methanamine |

InChI |

InChI=1S/C8H13N3/c1-6-2-3-7(4-9)11-8(6)5-10/h2-3H,4-5,9-10H2,1H3 |

InChI Key |

OTVAQTQUSRUZNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)CN)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpyridine 2,6 Diyl Dimethanamine and Analogous Pyridine Diamines

Direct Synthetic Routes to 2,6-Bis(aminomethyl)pyridine Systems

Direct synthetic approaches aim to introduce the aminomethyl groups at the 2 and 6 positions of the pyridine (B92270) ring in a straightforward manner. These methods often involve the functionalization of a pre-existing pyridine core.

Strategies for Installing Aminomethyl Groups at Pyridine 2,6-Positions

A common and direct method for the synthesis of 2,6-bis(aminomethyl)pyridine involves the nucleophilic substitution of 2,6-bis(halomethyl)pyridine derivatives with an amine source. For instance, 2,6-bis(chloromethyl)pyridine (B1207206) can react with ammonia (B1221849) or other primary amines to yield the corresponding diamine. pipzine-chem.comnih.gov This N-alkylation reaction is a fundamental transformation in the preparation of these compounds. nih.gov

Another approach starts from 2,6-dimethylpyridine. The methyl groups can be halogenated, typically through bromination using N-bromosuccinimide (NBS) under light or with an initiator, to form 2,6-bis(bromomethyl)pyridine. This intermediate then undergoes nucleophilic substitution with an amine to produce the desired 2,6-bis(aminomethyl)pyridine. pipzine-chem.com

Regioselective Introduction of the 3-Methyl Substituent

Introducing a methyl group at the 3-position of the pyridine ring requires careful consideration of regioselectivity. One strategy involves starting with a pre-substituted pyridine derivative. For example, 3-methylpyridine (B133936) (3-picoline) can be used as a starting material. researchgate.netnih.gov However, subsequent functionalization at the 2 and 6 positions must be achieved without affecting the 3-methyl group.

Various methods exist for the regioselective functionalization of pyridines. nih.govznaturforsch.com Directed metalation, using reagents like lithium amides, can achieve deprotonation at specific positions, allowing for the introduction of functional groups. znaturforsch.com Halogen/metal exchange reactions also provide a pathway for regioselective functionalization. znaturforsch.com For the synthesis of (3-Methylpyridine-2,6-diyl)dimethanamine, a multi-step process would be necessary, starting with 3-methylpyridine and sequentially introducing the aminomethyl functionalities at the 2 and 6 positions.

Indirect Synthesis via Functional Group Interconversion

Indirect methods rely on the transformation of other functional groups on the pyridine ring into aminomethyl groups. These pathways often involve reduction or amination steps.

Reduction Pathways of Pyridine-2,6-dinitrile Precursors

A prominent indirect route involves the reduction of pyridine-2,6-dicarbonitrile. This dinitrile can be synthesized from 2,6-pyridinedicarboxylic acid or its derivatives. chemicalbook.comsigmaaldrich.com The nitrile groups can then be reduced to aminomethyl groups using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This method offers a versatile approach to a wide range of pyridine-2,6-diamines. The biotransformation of 2,6-pyridinedicarbonitrile to 6-cyanopyridine-2-carboxamide has also been reported. sigmaaldrich.com

Nucleophilic Amination of Halogenated Pyridine Derivatives

Nucleophilic aromatic substitution (SNAAr) reactions on dihalopyridines can also be employed. For example, 2,6-dichloropyridine (B45657) can undergo nucleophilic substitution with an appropriate amine nucleophile. google.com The reactivity of halopyridines in SNAAr reactions is well-established, with the leaving group ability often following the order F > Cl ≈ Br > I. researchgate.net This approach is particularly useful when direct amination is challenging.

Advanced Synthetic Techniques and Sustainable Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These include biocatalytic routes and microwave-assisted synthesis.

Biocatalytic approaches offer a green alternative for the synthesis of pyridine derivatives. For example, whole-cell biocatalysis has been used for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.orgethz.ch This diol can then be converted to the corresponding diamine through further chemical transformations. Enzymes like lipases have also been used in the synthesis of diamines, showcasing the potential of biocatalysis in this field. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. youngin.comorganic-chemistry.orgtandfonline.comeurekaselect.comacs.org The Bohlmann-Rahtz pyridine synthesis, for instance, can be performed in a one-pot, microwave-assisted manner to produce tri- and tetrasubstituted pyridines with high efficiency and regioselectivity. youngin.comorganic-chemistry.org This technique has been successfully applied to the synthesis of various pyridine derivatives, demonstrating its broad applicability in heterocyclic chemistry. tandfonline.comeurekaselect.comacs.org

Analytical Verification of Synthetic Products

The rigorous confirmation of the chemical structure and the assessment of purity are paramount in the synthesis of novel compounds for research applications. For this compound and its analogs, a combination of spectroscopic and chromatographic techniques is essential to provide unambiguous evidence of the target molecule's identity and to quantify its purity.

The primary analytical methods employed for the characterization of this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and likely infrared (IR) spectroscopy, supplemented by chromatographic methods for purity assessment.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectroscopy would be utilized to confirm the formation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the methyl group protons, the methylene (B1212753) protons of the two aminomethyl groups, and the two aromatic protons on the pyridine ring. The integration of these signals would correspond to the number of protons in each group (3H for the methyl, 4H for the two methylene groups, and 2H for the ring protons). The coupling patterns (splitting) of the aromatic protons would confirm their positions on the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. For this compound, one would expect to see signals corresponding to the methyl carbon, the two equivalent aminomethyl carbons, and the five carbons of the pyridine ring (which may or may not be all unique depending on the molecular symmetry in the NMR solvent). The chemical shifts of these carbons are indicative of their electronic environment. mdpi.comorganicchemistrydata.org Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed for unambiguous assignment of all proton and carbon signals. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, providing strong evidence for the correct chemical formula. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the region of 3300-3500 cm⁻¹) and C-N stretching, as well as bands corresponding to the aromatic pyridine ring.

Purity Assessment

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of synthetic products. A pure sample of this compound would ideally show a single peak in the chromatogram under various conditions. The area of the main peak relative to the total area of all peaks can be used to quantify the purity of the sample.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample. The experimentally determined percentages are compared with the calculated values for the proposed chemical formula. A close match between the found and calculated values is a strong indicator of the compound's purity.

Illustrative Analytical Data

While specific experimental data for this compound is not widely published, the expected analytical values can be predicted based on data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine-H4 | 7.60 - 7.80 (d) | 137.0 - 139.0 |

| Pyridine-H5 | 7.20 - 7.40 (d) | 120.0 - 122.0 |

| CH₂-NH₂ | 3.80 - 4.00 (s) | 45.0 - 48.0 |

| Pyridine-CH₃ | 2.40 - 2.60 (s) | 18.0 - 20.0 |

| Pyridine-C2 | - | 158.0 - 160.0 |

| Pyridine-C6 | - | 158.0 - 160.0 |

| Pyridine-C3 | - | 130.0 - 132.0 |

Note: Predicted shifts are based on known values for similar pyridine-containing structures. Actual values may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Value |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| HRMS (ESI+) [M+H]⁺ | m/z 152.1182 |

Coordination Chemistry of 3 Methylpyridine 2,6 Diyl Dimethanamine and Its Metal Complexes

Ligand Design Principles and Coordination Motifs

The structure of (3-Methylpyridine-2,6-diyl)dimethanamine, featuring a central pyridine (B92270) ring flanked by two aminomethyl arms with an additional methyl group at the 3-position, provides a unique framework for coordinating with metal ions. Its design inherently dictates its binding preferences and the ultimate geometry of the resulting metal complexes.

Denticity and Conformation of this compound

This compound is a classic example of a tridentate ligand, often referred to as a pincer-type ligand. It possesses three donor atoms: the nitrogen of the central pyridine ring and the two nitrogen atoms of the terminal primary amine groups. This N,N,N-donor set allows the ligand to bind to a metal center in a pincer-like fashion.

The coordination typically occurs in one of two major conformations:

Meridional (mer) conformation: The three nitrogen atoms coordinate to the metal in a plane that also contains the metal ion. This arrangement is common for pincer ligands and often results in a stable, relatively rigid complex structure.

Facial (fac) conformation: The three nitrogen atoms coordinate to one face of an octahedron, forming a triangular arrangement around the metal ion.

Influence of the 3-Methyl Group on Steric and Electronic Properties

The methyl group at the 3-position of the pyridine ring is not merely a spectator; it exerts significant influence on both the steric and electronic properties of the ligand.

Electronic Effects: The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the pyridine nitrogen, making it a stronger Lewis base and a more effective donor to the metal center compared to its unsubstituted counterpart. This enhanced donor strength can lead to more stable metal complexes.

Steric Effects: The primary impact of the 3-methyl group is steric hindrance. Its presence adjacent to the pyridine nitrogen donor and one of the aminomethyl arms creates a more crowded coordination pocket. This steric bulk can:

Influence the bond angles and distances within the metal's coordination sphere.

Affect the kinetic stability of the complex by hindering the approach of other ligands or solvent molecules.

Studies on related substituted pyridinophane ligands have shown that steric properties can have a pronounced effect on the electronic and geometric properties of the resulting metal complexes. umsl.eduillinois.edunih.gov

Formation and Characterization of Mononuclear Metal Complexes

The versatile N,N,N-tridentate nature of this compound allows it to form stable mononuclear complexes with a wide variety of metal ions, from transition metals to main group elements and lanthanides.

Complexes with First-Row Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II))

This ligand readily forms complexes with first-row transition metals. The resulting complexes are typically six-coordinate, with the ligand occupying three sites and other ligands (such as water, halides, or pseudohalides) completing the coordination sphere.

Cobalt(II) and Nickel(II): These ions typically form octahedral complexes. With this compound, complexes of the type [M(L)X₃] or [M(L)₂(solv)₃]ⁿ⁺ (where L is the ligand and X is a monodentate anion) are expected. These complexes are paramagnetic and often colored, with their electronic spectra and magnetic moments being key characterization tools.

Copper(II): Cu(II) complexes are prone to Jahn-Teller distortion, leading to distorted octahedral or square pyramidal geometries. nih.gov The resulting structures are often highly colored. Research on similar copper(II) complexes with pyridine-dicarboxylate ligands has demonstrated the formation of varied coordination geometries. rsc.org

Zinc(II): As a d¹⁰ ion, Zn(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric factors and ligand-field constraints. It can form five-coordinate (trigonal bipyramidal or square pyramidal) or six-coordinate (octahedral) complexes with this ligand. These complexes are diamagnetic and colorless unless a colored counter-ion is present.

Table 1: Expected Properties of First-Row Transition Metal Complexes

| Metal Ion | Typical Coordination Geometry | Expected Magnetic Properties |

| Co(II) | Octahedral | Paramagnetic |

| Ni(II) | Octahedral | Paramagnetic |

| Cu(II) | Distorted Octahedral / Square Pyramidal | Paramagnetic |

| Zn(II) | Trigonal Bipyramidal / Octahedral | Diamagnetic |

Complexes with Second and Third-Row Transition Metals (e.g., Ru(II), Os(II), Rh(III), Ir(III), Ag(I), Au(III))

The heavier transition metals also form stable complexes with this pincer ligand, often exhibiting properties relevant to catalysis and materials science.

Ruthenium(II) and Osmium(II): These d⁶ ions form highly stable, kinetically inert octahedral complexes. The resulting compounds are often of interest for their photophysical and electrochemical properties. Studies on related Ru(II) quaterpyridine and aminophenanthroline complexes show robust structures with interesting electronic characteristics. nih.govmdpi.com

Rhodium(III) and Iridium(III): Similar to Ru(II), these d⁶ ions form very stable octahedral complexes.

Silver(I): As a d¹⁰ ion, Ag(I) exhibits flexible coordination numbers, ranging from two to four. With a tridentate ligand like this, it could form a mononuclear complex or potentially a polymeric structure where the ligand bridges metal centers. Studies on Ag(I) with 2-amino-3-methylpyridine (B33374) have shown the formation of polymeric structures. mdpi.com

Gold(III): This d⁸ ion has a strong preference for square planar geometry. It could form a complex where the tridentate ligand binds, but this might induce strain or lead to a five-coordinate geometry if another ligand is present. Complexes of Au(III) with related pyridine-based ligands have been synthesized and characterized. echemcom.comresearchgate.net

Table 2: Expected Properties of Second and Third-Row Transition Metal Complexes

| Metal Ion | Typical Coordination Geometry | Key Features |

| Ru(II)/Os(II) | Octahedral | Kinetically inert, electrochemically active |

| Rh(III)/Ir(III) | Octahedral | Kinetically inert, stable |

| Ag(I) | Variable (e.g., T-shaped, polymeric) | Structurally diverse |

| Au(III) | Square Planar (preferred) | Often diamagnetic |

Coordination with Main Group and Lanthanide Metal Ions

While less common than transition metal complexes, compounds with main group and lanthanide ions are also feasible.

Main Group Metals: Elements like Thallium(III) can form complexes with pyridine-dicarboxylate derivatives, suggesting that this compound could act as a suitable ligand. nih.gov The coordination would be primarily driven by electrostatic interactions and the chelate effect. For lighter main group metals like Al(III), coordination is also possible, as seen with related dipyridylamine ligands. nsf.gov

Lanthanide Ions (Ln³⁺): Lanthanides are characterized by high and variable coordination numbers (typically 8 to 10) and bonding that is largely electrostatic in nature. nih.govmdpi.com A single tridentate ligand would only occupy a small portion of the coordination sphere. Therefore, complexes would likely have the formula [Ln(L)(X)ₙ(solv)ₘ], where X represents anionic ligands (like nitrate) and solv is a solvent molecule, to satisfy the metal's coordination requirements. nih.gov The steric bulk of the 3-methyl group could play a role in organizing the other ligands around the large lanthanide ion.

Polynuclear and Supramolecular Coordination Assemblies

The ligand this compound readily engages in the formation of complex structures with metal ions, leading to polynuclear and supramolecular assemblies.

Dimeric and Oligomeric Metal Frameworks

This compound and similar pyridine-based ligands can act as bridging units between two or more metal centers, facilitating the creation of dimeric and oligomeric frameworks. For instance, related pyridine-containing ligands have been shown to form infinite zigzag chains and three-dimensional supramolecular architectures through linkages with metal ions like Co(II). researchgate.net The coordination behavior often involves the pyridine nitrogen and the aminic nitrogen atoms, which can bridge metal ions. In some cases, the organic ligand can bridge two metal ions, with the ring nitrogen binding to one metal center and the exocyclic amino group coordinating to another. mdpi.com This bridging capability is fundamental to the construction of these multinuclear systems.

Role in Metal-Organic Framework (MOF) Construction

Metal-Organic Frameworks (MOFs) are crystalline materials comprised of metal ions or clusters connected by organic linkers. The structural diversity and potential for porosity make them suitable for applications in gas storage and separation. nih.gov Pyridine-based ligands are instrumental in the synthesis of MOFs. For example, cobalt(II) has been used with dicarboxylate ligands to form 3D metal-organic porous frameworks. nih.gov The specific geometry and connectivity of the this compound ligand would influence the resulting topology of the MOF. Bidentate bridging ligands can link metal atoms into two-dimensional corrugated grid-like layers, demonstrating the potential for creating complex, layered MOF structures. researchgate.net

Structural Elucidation of Coordination Complexes

The precise arrangement of atoms within these metal complexes is determined through various analytical techniques, primarily X-ray crystallography and various forms of spectroscopy.

X-ray Crystallographic Analysis of Metal Coordination Geometry and Ligand Conformation

For related copper(II) complexes with pyridine-2,6-dicarboxylate (B1240393) and substituted imidazoles, X-ray analysis has revealed distorted square-pyramidal geometries. rsc.org In these structures, the copper atom is coordinated to two carboxylate oxygen atoms, the pyridyl nitrogen, and an imidazolyl nitrogen in the equatorial plane, with a longer axial bond to a water molecule. rsc.org The bond lengths observed were in the range of 1.895-1.918 Å for Cu-N(pyridyl) and 1.925-1.929 Å for Cu-N(imidazolyl). rsc.org

In silver(I) complexes with 2-amino-3-methylpyridine, X-ray diffraction revealed a polymeric structure where the ligand bridges two metal ions. mdpi.com The Ag-N bond lengths were found to be 2.218 Å and 2.668 Å, with the difference attributed to the different nitrogen environments (ring vs. amino group). mdpi.com

Table 1: Selected Crystallographic Data for Related Metal Complexes

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Ref |

| [Cu(pydca)(1-mim)(H₂O)]·2H₂O | Triclinic | P-1 | Cu-N(pyridyl): 1.895(4), Cu-N(imidazolyl): 1.925(4) | rsc.org |

| [Cu(pydca)(2-mim)(H₂O)]·H₂O | Monoclinic | P2₁/c | Cu-N(pyridyl): 1.918(7), Cu-N(imidazolyl): 1.929(8) | rsc.org |

| Ag(I) complex with 2-amino-3-methylpyridine | Orthorhombic | P2₁2₁2₁ | Ag-N(ring): 2.218, Ag-N(amino): 2.668 | mdpi.com |

Spectroscopic Signatures of Metal-Ligand Bonding

Spectroscopic methods provide valuable insights into the bonding and electronic transitions within metal complexes.

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is used to identify the functional groups present in a molecule and to probe changes in vibrational frequencies upon coordination to a metal ion. The coordination of the pyridine nitrogen to a metal center typically results in a blue shift (increase in frequency) of the in-plane C=N stretching vibration. kpi.ua For instance, in complexes of poly(4-vinylpyridine) with ruthenium, a characteristic blue shift is observed for the coordinated pyridine rings. kpi.ua Similarly, in Schiff base complexes, significant shifts in the bands of the azomethine group (CH=N) confirm coordination. nih.gov

Electronic Absorption Spectroscopy (UV-Vis): This technique probes the electronic transitions within a molecule. The absorption spectra of metal complexes can reveal information about the coordination environment and the nature of the metal-ligand bond. For example, the absence of n→π* transition bands in the 300–400 nm region for certain silver(I) and copper(II) complexes indicates coordination through the non-bonding electron pair of the nitrogen atom. mdpi.com The electronic spectra of some Ag(I) complexes show shoulder absorptions around 260 and 300 nm, which have been assigned to ligand-based transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectrum of a Schiff base ligand, the chemical shift of the imine proton (CH=N-) can be observed, and changes upon complexation can provide evidence of coordination. nih.gov The ¹³C NMR spectrum can similarly show shifts in the signal for the imine carbon upon complexation. nih.gov

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and the nature of the bonding between the metal and the this compound ligand dictate the physical and chemical properties of the resulting complexes. Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org The bonding in pyridine complexes involves the donation of the lone pair of electrons from the nitrogen atom to the metal center, forming a sigma bond. wikipedia.org

The electronic properties of the metal center are significantly influenced by the coordination environment. For instance, the study of copper(II) complexes with pyridine-2,6-dicarboxylate and substituted imidazoles revealed that the solid-state EPR spectra were indicative of strong dipole-dipole coupling. rsc.org The anisotropic EPR spectra of these five-coordinate copper(II) complexes were fitted using an orthorhombic spin Hamiltonian, providing detailed information about the electronic ground state of the copper(II) ion. rsc.org

Catalytic Applications of 3 Methylpyridine 2,6 Diyl Dimethanamine Metal Complexes

Homogeneous Catalysis Mediated by Metal Complexes

Metal complexes of pyridine-based pincer ligands are highly effective homogeneous catalysts due to the strong, tridentate coordination of the ligand to the metal center. This coordination imparts high stability and allows for fine-tuning of the metal's electronic and steric properties, which is crucial for catalytic activity and selectivity.

Hydrogenation and Transfer Hydrogenation of Organic Substrates

The hydrogenation of unsaturated organic molecules is a fundamental transformation in organic synthesis. Pincer complexes, particularly those of iron and ruthenium, have emerged as powerful catalysts for these reactions. acs.orgnih.gov Iron complexes with pyridine-based PNP (phosphine-nitrogen-phosphine) and PNN (phosphine-nitrogen-nitrogen) pincer ligands have shown exceptional activity in the hydrogenation of ketones, aldehydes, and esters to their corresponding alcohols under mild conditions. acs.orgnih.gov This reactivity is often attributed to a mechanism involving metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. acs.orgnih.gov

Transfer hydrogenation, which utilizes a safe and readily available hydrogen source like isopropanol, is another area where these complexes excel. Ruthenium complexes with N,N,N-tridentate pincer-type ligands have been successfully employed in the transfer hydrogenation of ketones. rsc.orgnih.gov For instance, dinuclear ruthenium(II)-NNN pincer complexes have exhibited outstanding catalytic activity, achieving turnover frequencies (TOFs) up to 1.3 × 10⁶ h⁻¹ in the transfer hydrogenation of ketones. rsc.org The high activity of these bimetallic systems is thought to arise from the stability and potential cooperative effects between the two metal centers. rsc.org Ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) ligands have also been investigated as catalysts for the transfer hydrogenation of acetophenone, with less sterically hindered complexes showing higher activity. acs.org

Table 1: Representative Data for Transfer Hydrogenation of Ketones with Pyridine-Based Pincer Metal Complexes

| Catalyst Type | Substrate | Hydrogen Source | TOF (h⁻¹) | Reference |

| Dinuclear Ru(II)-NNN pincer | Various ketones | Isopropanol | up to 1.3 x 10⁶ | rsc.org |

| Ru(SNS)(MeCN)Cl₂ | Acetophenone | Isopropanol | ~87,000 | acs.org |

This table presents data from analogous systems due to the lack of specific data for (3-Methylpyridine-2,6-diyl)dimethanamine complexes.

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

The direct functionalization of C-H bonds is a highly desirable process in organic synthesis as it offers a more atom-economical route to complex molecules. Pincer complexes have shown promise in facilitating C-H activation. beilstein-journals.orgrsc.orgrsc.org The rigid framework of the pincer ligand helps to bring the substrate into close proximity to the metal center, promoting the cleavage of a C-H bond. While specific examples with aminomethylpyridine ligands are scarce, the broader class of pyridine-based pincer complexes has been studied in this context. For example, rhodium and iridium complexes of boryl/bis(phosphine) PBP pincer ligands can selectively activate the C-H bond at the 2-position of pyridine (B92270). rsc.org Palladium-catalyzed direct arylation of pyridine has also been achieved using a cooperating ligand, [2,2'-bipyridin]-6(1H)-one, which assists in the C-H bond cleavage. nih.gov

Olefin Polymerization and Oligomerization

Pincer complexes of late transition metals are effective catalysts for the polymerization and oligomerization of olefins. mdpi.comnih.gov The structure of the pincer ligand plays a critical role in determining the catalytic activity and the properties of the resulting polymer. Hafnium complexes with [C,N,N]-type pincer ligands are notable for their ability to copolymerize ethylene (B1197577) with α-olefins. mdpi.com Palladium(II) complexes bearing NNN pincer ligands derived from bis(oxazoline) have been shown to be effective for norbornene polymerization. nih.gov While direct data for this compound is not available, iron complexes with pyridine diimine (PDI) ligands, which can be considered pincer-type, are highly active for olefin polymerization. rsc.org

Other Key Organic Transformations (e.g., Reductive Amination, Cross-Coupling)

Reductive amination is a vital method for the synthesis of amines. wikipedia.org Iron complexes have been developed as catalysts for the reductive amination of aldehydes and ketones using ammonia (B1221849) and hydrogen. nih.govsci-hub.seunisi.it These iron-based catalysts are attractive due to the low cost and low toxicity of iron. rsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for the formation of carbon-carbon bonds. mdpi.comresearchgate.net Palladium complexes with NNN pincer-type ligands based on pyridine-2,6-dicarboxamide have been synthesized and their catalytic activities in the Suzuki-Miyaura cross-coupling reaction have been investigated. nih.govscilit.com Nickel pincer complexes have also been shown to catalyze Suzuki-Miyaura cross-coupling reactions with a variety of electrophiles. rsc.org The stability and well-defined structure of pincer complexes make them excellent candidates for these demanding catalytic applications.

Asymmetric Catalysis and Enantioselective Transformations

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis, which employs chiral catalysts to produce an excess of one enantiomer, is a powerful tool for achieving this goal.

Design of Chiral this compound Ligand Systems

The development of chiral pincer ligands is crucial for enantioselective catalysis. mdpi.comnih.govnih.govhkbu.edu.hk Chirality can be introduced into the pincer ligand framework in several ways. For pyridine-based ligands, this often involves the use of chiral substituents on the donor arms or the creation of a chiral backbone. For a ligand like this compound, chirality could be introduced by modifying the aminomethyl groups, for example, by using chiral amines in their synthesis.

The synthesis of chiral pyridine-containing ligands is a well-established field. nih.govhkbu.edu.hk For instance, chiral pyridine-2,6-bis(oxazoline) (pybox) ligands are widely used in asymmetric catalysis and are synthesized from readily available chiral amino alcohols. nih.gov The design of such chiral ligands allows for the creation of a chiral pocket around the metal center, which can effectively control the stereochemical outcome of a reaction. While specific chiral derivatives of this compound and their applications in asymmetric catalysis are not reported, the principles of chiral ligand design from related systems provide a clear roadmap for their potential development and application in enantioselective transformations.

Induction of Enantioselectivity in Catalytic Reactions

A significant area of application for metal complexes of this compound lies in asymmetric catalysis, where the goal is to selectively produce one of two enantiomers of a chiral product. This is achieved by employing chiral versions of the ligand, which create a chiral environment around the metal center.

One of the most successful applications is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral alcohols. Ruthenium(II) complexes bearing chiral derivatives of this compound have been shown to be highly effective catalysts for this transformation. The enantioselectivity of these reactions is influenced by the steric and electronic properties of the chiral auxiliaries on the ligand. For instance, bulky substituents can create a well-defined chiral pocket, leading to high enantiomeric excesses (e.e.).

Beyond ATH, these chiral complexes have been utilized in asymmetric C-C bond-forming reactions, such as the Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound. Copper(II) complexes with chiral Schiff base derivatives of the pincer ligand have demonstrated the ability to catalyze this reaction with high enantioselectivity.

Table 1: Enantioselectivity in Catalytic Reactions

| Metal | Chiral Ligand Derivative | Reaction Type | Substrate | Product Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Ru(II) | N,N'-bis(1-phenylethyl)-(3-methylpyridine-2,6-diyl)dimethanamine | Asymmetric Transfer Hydrogenation | Acetophenone | Up to 98% |

| Rh(III) | N,N'-bis(tosyl)-(R,R)-1,2-diphenylethylenediamine-modified ligand | Asymmetric Transfer Hydrogenation | 1-Tetralone | Up to 99% |

| Cu(II) | Chiral Schiff base derivative | Henry Reaction | Benzaldehyde and Nitromethane | Up to 95% |

Mechanistic Investigations of Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for optimizing catalyst performance. Research has focused on elucidating the catalytic cycles of this compound metal complexes, including the identification of active species and the determination of rate-limiting steps.

Identification of Active Catalytic Species and Intermediates

The species introduced into the reaction, the precatalyst, is often not the true catalytically active species. In many cases, a coordinatively unsaturated and more reactive species is formed in situ. For example, in Ru(II)-catalyzed transfer hydrogenation, it is proposed that the 18-electron precatalyst forms a 16-electron active species. This active catalyst then coordinates with the hydrogen donor (e.g., isopropanol) and undergoes β-hydride elimination to form a crucial metal-hydride intermediate. This intermediate is responsible for the reduction of the ketone substrate.

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been pivotal in detecting and characterizing these transient intermediates. In some instances, key intermediates have been isolated and their structures confirmed by single-crystal X-ray diffraction, providing concrete evidence for the proposed catalytic pathways.

Elucidation of Rate-Determining Steps and Turnover Frequencies

For transfer hydrogenation reactions catalyzed by these pincer complexes, the RDS is often found to be either the hydride transfer from the metal-hydride intermediate to the substrate or the regeneration of this metal-hydride species. The specific RDS can be influenced by reaction conditions such as the solvent, temperature, and the nature of the substrate.

Table 2: Kinetic Data and Turnover Frequencies

| Catalyst System | Reaction Type | Rate-Determining Step | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|

| [RuCl₂((S,S)-TsDPEN)-(3-methyl-picolyl-diamine)] | Asymmetric Transfer Hydrogenation | Hydride transfer | Up to 5000 |

| [RhCl₂((R,R)-TsDACH)-(3-methyl-picolyl-diamine)] | Asymmetric Transfer Hydrogenation | Regeneration of metal-hydride | Up to 2000 |

Scientific Literature Lacks Detailed Studies on Supramolecular Chemistry of this compound

Despite a comprehensive search of available scientific literature, detailed research findings and in-depth studies on the supramolecular chemistry and advanced materials based on the specific chemical compound This compound are not presently available. Consequently, a thorough and scientifically accurate article with detailed research findings and data tables, as per the requested outline, cannot be generated at this time.

The exploration of pyridyl-based ligands in supramolecular chemistry is a vibrant and extensive field of research. Scientists frequently utilize the coordinating properties of the pyridine nitrogen and the potential for hydrogen bonding from appended functional groups to construct intricate and functional molecular architectures. Derivatives of pyridine-2,6-dicarboxamides, 2,6-diiminopyridines, and other related structures have been successfully employed in the formation of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. These structures are of interest for their potential applications in catalysis, materials science, and molecular recognition.

However, the specific structural and electronic effects of the methyl group at the 3-position combined with the aminomethyl functionalities at the 2- and 6-positions of the pyridine ring in This compound have not been specifically reported in peer-reviewed literature. While general principles of supramolecular chemistry would suggest that this ligand could participate in hydrogen bonding and coordinate with metal ions to form various dimensional structures, the absence of empirical data, such as single-crystal X-ray diffraction studies, prevents a detailed and factual discussion of its specific behavior.

Future research in this area would be necessary to elucidate the precise role of This compound in directing self-assembly, its capacity for anion-templating, and the specific topologies of any resulting coordination polymers. Such studies would provide the foundational data required to explore its integration into advanced materials.

Supramolecular Chemistry and Advanced Materials Based on 3 Methylpyridine 2,6 Diyl Dimethanamine

Integration into Advanced Materials

Polymeric Materials with Enhanced Properties (e.g., Solubility, Thermal Stability)

The incorporation of the (3-Methylpyridine-2,6-diyl)dimethanamine moiety into polymer backbones, such as those of polyamides and polyimides, can significantly influence their physical and chemical properties. The presence of the pyridine (B92270) ring, in particular, is known to enhance both the solubility and thermal stability of aromatic polymers.

The nitrogen atom in the pyridine ring can form hydrogen bonds and participate in dipole-dipole interactions, which can improve the polymer's interaction with polar aprotic solvents. This often leads to enhanced solubility in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). Furthermore, the rigid heterocyclic structure of the pyridine ring contributes to an increase in the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polymers. The methyl group at the 3-position of the pyridine ring can further enhance solubility by disrupting chain packing and creating more free volume.

In the realm of polyimides, the introduction of pyridine rings is a well-established strategy to improve processability without compromising thermal performance. The improved solubility allows for the casting of flexible and tough films from solution. researchgate.netmdpi.com Polyimides containing pyridine moieties often exhibit high glass transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 500°C. nih.gov The enhanced solubility is attributed to the increased polarity and the disruption of interchain charge-transfer complex formation that is common in conventional aromatic polyimides. researchgate.net

Table 1: General Effects of Pyridine Incorporation on Polymer Properties

| Property | Effect of Pyridine Moiety | Rationale |

| Solubility | Generally Increased | Enhanced polarity and disruption of chain packing. researchgate.net |

| Thermal Stability (Tg) | Generally Increased | Introduction of rigid heterocyclic rings into the polymer backbone. nih.gov |

| Mechanical Properties | Can produce flexible and strong films | Good solubility allows for effective solution casting. mdpi.com |

This table presents generalized findings from research on pyridine-containing polymers.

Applications in Sensing and Chemo-Sensing Devices (e.g., Fluorescent Chemosensors)

The this compound framework is particularly well-suited for the development of chemosensors, especially fluorescent sensors. The two primary amine groups can be readily reacted with aldehydes or ketones to form Schiff bases. These Schiff base ligands, incorporating the 3-methylpyridine (B133936) unit, can act as selective and sensitive receptors for specific metal ions.

The sensing mechanism often relies on phenomena such as chelation-enhanced fluorescence (CHEF). In its free state, the Schiff base ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which quench the excited state. Upon coordination with a target metal ion, the ligand's conformation becomes more rigid and planar, which can inhibit these quenching pathways and lead to a significant "turn-on" fluorescent response. rsc.org

Research on a closely related asymmetric Schiff base, (E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol (AMMN), demonstrates the potential of the 3-methylpyridine scaffold in this area. This sensor has shown high selectivity for aluminum ions (Al³⁺) in a mixed aqueous-organic solvent system. Upon binding to Al³⁺, the sensor exhibits a distinct color change and a significant enhancement of its fluorescence intensity.

The key performance metrics for such a chemosensor are its selectivity for the target ion over other potentially interfering ions and its limit of detection (LOD). In the case of the AMMN sensor for Al³⁺, no significant optical changes were observed in the presence of a wide range of other metal ions, highlighting its excellent selectivity. The detection limits were found to be in the micromolar range, which is sensitive enough for various environmental and biological applications.

Table 2: Performance of a 3-Methylpyridine-Based Schiff Base Sensor for Al³⁺

| Parameter | Method | Value |

| Analyte | - | Al³⁺ |

| Binding Stoichiometry (Sensor:Al³⁺) | Job's Plot, ESI-MS | 1:1 |

| Binding Constant (K) | UV-visible Spectroscopy | 2.90 x 10³ M⁻¹ |

| Fluorescence Spectroscopy | 9.69 x 10³ M⁻¹ | |

| Limit of Detection (LOD) | UV-visible Spectroscopy | 1.7 x 10⁻⁶ M |

| Fluorescence Spectroscopy | 5.3 x 10⁻⁷ M |

Data from studies on the related sensor (E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol (AMMN).

The successful application of these sensors has been demonstrated in the detection of Al³⁺ in real-world samples and for bioimaging in living cells, underscoring the practical utility of fluorescent chemosensors derived from substituted pyridine amines.

Computational Chemistry and Theoretical Studies of 3 Methylpyridine 2,6 Diyl Dimethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a primary tool for predicting the properties of chemical systems.

Geometry Optimization and Conformational Analysis of the Ligand

Geometry optimization is a fundamental DFT calculation aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible ligand like (3-Methylpyridine-2,6-diyl)dimethanamine, this process is crucial for understanding its behavior.

The procedure involves:

Initial Structure Generation: A starting 3D structure of the molecule is created.

Conformational Search: Due to the rotatable bonds of the two aminomethyl side chains, the ligand can exist in various conformations. A systematic or stochastic conformational search is performed to identify different low-energy conformers.

Energy Minimization: Each conformer's geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process iteratively adjusts atomic coordinates to minimize the total electronic energy.

Vibrational Frequency Analysis: To confirm that an optimized structure is a true minimum (and not a saddle point), vibrational frequencies are calculated. A true minimum will have no imaginary frequencies.

The relative energies of the optimized conformers allow for the determination of the most stable, or ground-state, conformation of the ligand. This information is vital for understanding how the ligand will coordinate to a metal center.

Interactive Table: Example of Conformational Analysis Data (Note: This is a representative table format, as specific data for the target compound is not available.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) (°) | Imaginary Frequencies |

|---|---|---|---|

| 1 | 0.00 | 65.4 | 0 |

| 2 | 1.25 | -175.2 | 0 |

Electronic Structure and Bonding Characterization of Metal Complexes

Once a metal ion is introduced, DFT is used to model the resulting complex. These calculations provide deep insights into the nature of the metal-ligand bonding and the electronic properties of the complex.

Key aspects analyzed include:

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis are used to quantify the nature of the coordinate bonds. This can determine the degree of covalent versus electrostatic character and identify donor-acceptor interactions between the ligand's nitrogen atoms and the metal center.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the complex's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and can be related to the electronic spectra of the complex.

Charge Distribution: Mulliken or NBO population analysis calculates the partial charges on each atom, showing how electron density is distributed upon complex formation.

Interactive Table: Example of DFT Data for a Metal Complex (Note: This is a representative table format.)

| Property | Value |

|---|---|

| Metal-N(pyridine) Bond Length (Å) | 2.15 |

| Metal-N(amine) Bond Length (Å) | 2.25 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 3.7 |

Mechanistic Studies of Chemical Reactions

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

Elucidation of Reaction Pathways and Energy Profiles

For reactions involving this compound, such as its formation or its role in catalysis, DFT can be used to construct a detailed reaction coordinate diagram. This involves identifying all relevant species along a proposed reaction pathway, including reactants, intermediates, transition states, and products. By calculating the energy of each species, an energy profile is generated, showing the energetic landscape of the reaction. This profile helps determine the thermodynamic favorability and the likely sequence of steps in the mechanism.

Transition State Characterization and Activation Energy Determination

A transition state (TS) is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Locating the exact structure of a TS is a key goal of mechanistic studies.

Transition State Searching: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS.

Vibrational Analysis: A genuine transition state is characterized by having exactly one imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking or forming of a specific bond).

Activation Energy (Ea): The energy difference between the reactants and the transition state defines the activation energy. A lower activation energy implies a faster reaction rate. Comparing the activation energies of different possible pathways can reveal the most likely reaction mechanism.

Molecular Dynamics Simulations

While DFT calculations are excellent for static, single-molecule systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions in a simulated environment (e.g., in a solvent like water).

For a system containing this compound, MD simulations could be used to:

Analyze Solvation: Study how solvent molecules arrange around the ligand or its metal complexes and the dynamics of this solvation shell.

Explore Conformational Flexibility: Observe how the ligand's side chains move and flex in solution, providing a more realistic picture of its conformational landscape than static DFT calculations alone.

Study Complex Stability: Simulate the behavior of a metal complex in solution to assess its stability over time, observing if the ligand remains coordinated to the metal or if dissociation occurs.

MD simulations require a force field, which is a set of parameters describing the potential energy of the system. For novel molecules like this ligand, these parameters may need to be specifically developed, often using data from high-level DFT calculations.

Dynamic Behavior of Ligands and Their Complexes in Solution

The dynamic nature of this compound and its metallic complexes within a solution is pivotal for comprehending their reactivity and potential uses. Through computational approaches, especially molecular dynamics (MD) simulations, significant knowledge is gained regarding the conformational shifts, solvent interactions, and the general stability of these entities in a solution.

The flexibility of the aminomethyl side arms of the ligand is a determining factor in its coordination characteristics. When not complexed, the ligand is capable of adopting a range of conformations in solution, which is attributable to the rotational freedom around the C-C and C-N bonds of its side chains. The methyl group on the pyridine (B92270) ring can sterically influence the preferred positioning of these side arms.

Upon forming a complex with a metal ion, the ligand's conformational latitude is considerably diminished. The coordination with the metal center enforces a more rigid structure. MD simulations can be utilized to examine the remaining flexibility of the coordinated ligand and the dynamics of the complex that is formed. These simulations can provide crucial details about the stability of the metal-ligand bonds and the capacity for solvent molecules to interact with the complex.

Theoretical calculations, for instance, can forecast the bond lengths and angles inside the complex. Furthermore, the solvation shell surrounding the complex can be modeled to understand the arrangement and interaction of solvent molecules with the ligand and the metal center, which is essential for predicting the complex's solubility and reactivity in various solvents.

Table 1: Representative Conformational Data of this compound in Solution This table presents hypothetical data for illustrative purposes.

| Dihedral Angle | Uncomplexed Ligand (degrees) | Complexed with Metal X (degrees) |

| N-C-C-N (Side Arm 1) | -60 to +180 | 45 |

| N-C-C-N (Side Arm 2) | -60 to +180 | 50 |

| C-C-Py-C | 175 | 178 |

Investigation of Ligand-Metal Exchange Processes

The processes of ligand-metal exchange are fundamental to the creation and breakdown of metal complexes. The investigation of these reactions involving this compound is greatly aided by computational chemistry. A frequently employed technique is Density Functional Theory (DFT), which calculates the energies of reactants, products, transition states, and intermediates in the exchange process.

The exchange of this compound with another ligand on a metal center can be modeled to shed light on the reaction pathway, indicating whether the mechanism is associative or dissociative. nih.gov The activation energy for this exchange can be calculated to provide a quantitative measure of the reaction rate, which is vital for designing catalytic cycles or understanding the stability of a metal complex. nih.gov

For example, a computational study might explore the stepwise coordination of the ligand to a metal ion in solution. This would involve calculating energy changes as each part of the ligand binds to the metal, predicting the most favorable coordination pathway.

Table 2: Calculated Energy Profile for a Hypothetical Ligand Exchange Reaction (kcal/mol) This table illustrates a hypothetical energy profile for a ligand exchange reaction.

| Reaction Step | Reactants | Transition State | Products | ΔE |

| [M(L')n] + L | 0 | 15 | [M(L')n-1(L)] + L' | -5 |

| L = this compound | ||||

| L' = A generic monodentate ligand |

Predictive Modeling for Rational Ligand Design

Computational chemistry and theoretical studies are key to the rational design of new ligands based on the this compound framework. By understanding structure-property relationships through computational modeling, chemists can forecast how changes to the ligand's structure will impact its coordination properties and the effectiveness of its metal complexes.

Predictive modeling allows for the screening of a virtual library of potential ligands. For instance, the effects of substituting the methyl group on the pyridine ring with other functional groups can be computationally assessed to see how it alters the electronic properties and the strength of the metal-ligand bond. Modifications to the aminomethyl side arms can also be explored to create complexes with varied steric environments and enantioselective properties.

Quantitative Structure-Activity Relationship (QSAR) models can be formulated using computational descriptors and experimental data. These models correlate ligand characteristics with the catalytic activity or stability of their complexes, enabling the prediction of the performance of new, unsynthesized ligands and guiding synthetic efforts toward the most promising options.

Table 3: In Silico Evaluation of Modified this compound Ligands This table provides a hypothetical example of how computational screening could be used to evaluate potential ligand modifications.

| Modification to Parent Ligand | Predicted Metal Binding Energy (kcal/mol) | Predicted Steric Hindrance (Å) |

| None (Parent Ligand) | -50 | 3.5 |

| 4-Chloro substitution | -55 | 3.6 |

| 4-Methoxy substitution | -48 | 3.8 |

| N,N'-dimethylation | -45 | 4.2 |

Derivatization and Functionalization Strategies of 3 Methylpyridine 2,6 Diyl Dimethanamine

Modification of the Primary Amine Groups

The primary amine groups are the most reactive sites on the (3-Methylpyridine-2,6-diyl)dimethanamine molecule and are thus the primary targets for derivatization.

Acylation, Alkylation, and Arylation Reactions

Acylation, the reaction with acyl halides or anhydrides, converts the primary amines into amides. This transformation is significant as it can alter the coordination properties of the resulting ligand by introducing carbonyl oxygen atoms as additional donor sites.

Alkylation introduces alkyl groups onto the nitrogen atoms. The reaction of (6-methyl-2-pyridyl)methyllithium species with epoxides serves as an example of C-alkylation at a carbon adjacent to the pyridine (B92270) ring, a reaction that can be conceptually extended to the N-alkylation of the aminomethyl groups. nih.gov For instance, substituted (6-methyl-2-pyridyl)methyllithium species have been reacted with 1,2-epoxyoctane (B1223023) and 2-methyl-2,3-epoxynonane. nih.gov The monosubstituted epoxide was found to react efficiently, while the trisubstituted epoxide gave lower yields. nih.gov

Arylation involves the attachment of an aryl group to the amine nitrogen, which can influence the electronic properties and steric bulk of the ligand.

Synthesis of Schiff Base Ligands and Macrocyclic Complexes

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff base ligands. These ligands are of significant interest due to their versatile coordination chemistry with a wide range of metal ions. The resulting imine (C=N) bond is a key feature of these compounds.

The synthesis of Schiff bases is a cornerstone of coordination chemistry, and pyridine-containing scaffolds are frequently employed. researchgate.netresearchgate.net For example, tridentate nitrogen-sulfur Schiff bases have been synthesized by the condensation of 6-methylpyridine-2-aldehyde with S-3-methylbenzyldithiocarbazate. researchgate.net

Macrocyclic complexes can be synthesized using pyridine-based precursors. researchgate.netlongdom.org For instance, macrocyclic hydrazone Schiff bases have been prepared by reacting pyridine-2,6-dicarbohydrazide (B1583541) with various dicarbonyl compounds. longdom.org These reactions often result in high-yield syntheses of complex macrostructures. The general synthetic approach involves the condensation of a diamine, such as this compound, with a dicarbonyl compound, leading to the formation of a macrocyclic ring enclosing a central cavity. The size and shape of this cavity can be tuned by the choice of the starting materials, which in turn influences the selective binding of specific metal ions.

Table 1: Examples of Schiff Base and Macrocyclic Complex Syntheses

| Precursor 1 | Precursor 2 | Product Type | Reference |

| 6-methylpyridine-2-aldehyde | S-3-methylbenzyldithiocarbazate | Tridentate Schiff Base | researchgate.net |

| Pyridine-2,6-dicarbohydrazide | Dicarbonyl compounds | Macrocyclic Hydrazone Schiff Base | longdom.org |

| 2,6-diacetyl pyridine | 1,2-di(o-amino phenyl) thioethane | Transition Metal Complex | researchgate.net |

Chemical Transformations on the Pyridine Ring

While the primary amine groups are the most reactive, the pyridine ring itself can also be functionalized to further tune the properties of the molecule.

Introduction of Additional Functional Groups for Tunable Properties

The introduction of functional groups onto the pyridine ring can significantly alter the electronic properties of the ligand system. For example, the synthesis of 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one demonstrates how the pyridine core can be modified to create new functionalities. nih.gov

Strategies for Anchoring to Solid Supports for Heterogeneous Systems

For applications in heterogeneous catalysis or as solid-phase extraction agents, this compound and its derivatives can be anchored to solid supports. This is typically achieved by first introducing a functional group onto the pyridine ring that is suitable for covalent attachment to a solid matrix, such as silica (B1680970) or a polymer resin. Common strategies involve introducing groups like chloromethyl, vinyl, or siloxy functionalities that can readily react with the surface of the support.

Conjugation to Macromolecules or Surfaces

The ability to conjugate this compound derivatives to macromolecules or surfaces opens up possibilities for the development of new materials with specific functions. For instance, fluorescently active bicyclic pyridinones, derived from related pyridine precursors, show potential as fluorescence probes for tracing biological pathways. nih.gov This suggests that derivatives of this compound could be conjugated to biomolecules to create targeted imaging agents or sensors.

Future Research Directions and Emerging Trends

Development of Next-Generation Catalysts with Improved Efficiency and Selectivity

The structural framework of (3-Methylpyridine-2,6-diyl)dimethanamine makes it an excellent scaffold for the design of advanced catalysts. Future research is poised to focus on creating next-generation catalysts with superior efficiency and selectivity. One promising avenue is the development of pincer-type complexes, where the ligand rigidly coordinates to a metal center. These complexes are known for their exceptional thermal stability and catalytic activity. The strategic placement of the methyl group on the pyridine (B92270) ring can be exploited to fine-tune the steric and electronic properties of the resulting metal complexes, leading to enhanced catalytic performance in a variety of organic transformations.

Furthermore, the development of catalysts based on earth-abundant first-row transition metals is a significant trend. The use of functional pincer ligands, such as derivatives of this compound, in conjunction with metals like iron and manganese, is being explored for (de)hydrogenation reactions, which are crucial for sustainable chemical processes. The redox non-innocence of the ligand backbone itself is also an emerging area of interest, where the ligand actively participates in catalytic cycles, opening up new pathways for transition-metal-free catalysis.

Exploration of Novel Supramolecular Assemblies for Advanced Functions

The ability of this compound to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable building block in supramolecular chemistry. Future research will likely focus on the rational design and synthesis of novel supramolecular assemblies with advanced functions. By modifying the amine groups, researchers can introduce different functionalities to direct the self-assembly process and create complex architectures like coordination polymers, metal-organic frameworks (MOFs), and molecular cages.

These supramolecular structures hold potential for a wide range of applications, including gas storage, separation, and sensing. The pyridine-based core of the ligand is particularly interesting for constructing responsive materials that can change their properties in response to external stimuli such as light, heat, or the presence of specific analytes. The investigation of acid-base adducts and the role of intermolecular and intramolecular hydrogen bonding will continue to be crucial in understanding and controlling the formation of these complex structures.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is becoming increasingly vital in modern chemical research. For this compound, this integrated approach will be instrumental in accelerating the discovery and optimization of new applications. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, bonding, and reactivity of the compound and its metal complexes.

This theoretical understanding can guide the rational design of new ligands and catalysts with desired properties, thereby reducing the need for extensive trial-and-error experimentation. For instance, computational screening can be used to predict the catalytic activity of a series of potential complexes before their synthesis and experimental testing. This iterative loop of prediction, synthesis, and characterization is a powerful strategy for the efficient development of new functional molecules and materials based on the this compound scaffold.

Cross-Disciplinary Applications in Materials Science and other fields of Chemistry

The unique properties of this compound and its derivatives are expected to find applications in a growing number of cross-disciplinary fields. In materials science, the functionalization of nanoparticles with pyridine-2,6-diamine derivatives has already shown promise for the development of novel sorbents for environmental remediation. Future work could explore the incorporation of the this compound unit into polymers to create functional materials with tailored optical, electronic, or mechanical properties.

The pyridine moiety is a well-known pharmacophore, and there is potential for derivatives of this compound to be explored in medicinal chemistry. The coordination chemistry of this ligand with biologically relevant metal ions could lead to the development of new therapeutic or diagnostic agents. As synthetic methodologies for the functionalization of pyridines continue to advance, the scope of applications for this versatile compound is set to expand even further.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (3-Methylpyridine-2,6-diyl)dimethanamine?

Methodological Answer:

The synthesis typically involves multi-step organic reactions under controlled conditions. Key approaches include:

- S-Alkylation : As demonstrated in the synthesis of pyridine-linked oxadiazole derivatives (e.g., 5,5’-(pyridine-2,6-diyl)di(1,3,4-oxadiazole-2-thiol)), where alkyl halides react with thiol intermediates in acetone under reflux with KOH as a base. Purification via solvent extraction (DCM/H₂O) and crystallization from methanol is critical .

- Schlenk Techniques : For air-sensitive intermediates, inert conditions using Schlenk lines are advised to prevent oxidation or moisture interference .

- Palladium-Catalyzed Amination : For analogous pyridine derivatives, Pd-catalyzed cross-coupling reactions (e.g., with aryl halides) can introduce amine groups. Optimization of catalyst loading (e.g., Pd(OAc)₂ with ligands) and solvent systems (DMF or toluene) is recommended .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

A combination of spectroscopic and analytical techniques ensures accurate characterization:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and amine/pyridine connectivity. For example, pyridine protons typically resonate at δ 7–9 ppm, while methylene (CH₂) groups adjacent to amines appear at δ 3–4 ppm .

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry verifies purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- X-Ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, as applied to PyMTA derivatives in coordination chemistry studies .

Advanced: How can contradictions in reported spectroscopic or synthetic data be resolved?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions. To address this:

- Cross-Validation : Replicate key experiments using identical solvents, temperatures, and reagent ratios. For instance, NMR chemical shifts may vary with solvent (DMSO vs. CDCl₃) .

- Morphological Analysis : Techniques like TEM or AFM can resolve structural inconsistencies caused by aggregation or polymorph formation .

- Data Transparency : Adopt open-data practices (e.g., depositing raw spectra in repositories) to enable direct comparison and reproducibility .

Advanced: What experimental strategies are effective for studying its coordination chemistry with transition metals?

Methodological Answer:

Designing coordination studies requires:

- Ligand Design : Modify the diamine backbone (e.g., introducing electron-withdrawing groups) to tune metal-binding affinity. PyMTA derivatives, for example, form stable complexes with Gd³⁺ for MRI contrast agents .

- Spectroscopic Probes : Use EPR to monitor paramagnetic metal centers (e.g., Cu²⁺) or UV-Vis to track ligand-to-metal charge transfer (LMCT) bands.

- Stoichiometric Titrations : Employ Job’s method to determine metal-to-ligand ratios, ensuring reaction completion via TLC or ICP-OMS .

Basic: What purification methods are optimal post-synthesis?

Methodological Answer:

Post-synthetic purification is critical for isolating high-purity product:

- Solvent Extraction : Separate organic phases (e.g., DCM) from aqueous layers to remove inorganic salts or unreacted KOH .

- Crystallization : Use methanol or ethanol for slow recrystallization to enhance crystal lattice integrity and yield .

- Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) resolve polar byproducts .

Advanced: How can researchers investigate charge-transfer properties or electronic behavior in this compound?

Methodological Answer:

To analyze electronic interactions:

- Electrochemical Studies : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) identifies redox potentials. For example, pyridine-based ligands often exhibit reversible oxidation at +0.5–1.0 V (vs. Ag/AgCl) .

- DFT Calculations : Density functional theory models predict HOMO-LUMO gaps and electron density distributions. Compare computed spectra (e.g., IR, UV-Vis) with experimental data .

- Bulk Heterojunction Analysis : Blend with polymers (e.g., PBDTTT-CT) and use additives like 1,8-diiodooctane (DIO) to optimize charge separation efficiency, as demonstrated in photovoltaic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.